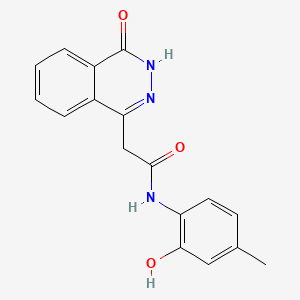

N-(2-hydroxy-4-methylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

Description

This compound features a phthalazin-1-yl core (4-oxo-3H-phthalazin-1-yl) linked via an acetamide bridge to a 2-hydroxy-4-methylphenyl substituent. The phthalazinone moiety is known for its pharmacological versatility, including antitumor, antimicrobial, and anti-inflammatory activities. The hydroxyl and methyl groups on the phenyl ring may enhance solubility and modulate receptor interactions, distinguishing it from analogs with bulkier or more lipophilic substituents .

Properties

Molecular Formula |

C17H15N3O3 |

|---|---|

Molecular Weight |

309.32 g/mol |

IUPAC Name |

N-(2-hydroxy-4-methylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |

InChI |

InChI=1S/C17H15N3O3/c1-10-6-7-13(15(21)8-10)18-16(22)9-14-11-4-2-3-5-12(11)17(23)20-19-14/h2-8,21H,9H2,1H3,(H,18,22)(H,20,23) |

InChI Key |

BMJFLQKAJLSZCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-hydroxy-4-methylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide” typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-4-methylphenylamine and phthalic anhydride.

Formation of Phthalazinone: The phthalic anhydride undergoes a cyclization reaction to form the phthalazinone core.

Acylation Reaction: The hydroxy-methylphenylamine is then acylated with the phthalazinone derivative under suitable conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(2-hydroxy-4-methylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide” can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The phthalazinone moiety can be reduced to form a dihydrophthalazinone derivative.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.

Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a dihydrophthalazinone derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of “N-(2-hydroxy-4-methylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Pyridazinone Derivatives (FPR Receptor Ligands)

Example Compound :

N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide .

| Feature | Target Compound | Pyridazinone Analogs |

|---|---|---|

| Core Structure | Phthalazinone (4-oxo-3H-phthalazin-1-yl) | Pyridazinone (6-oxo-6H-pyridazin-1-yl) |

| Acetamide Substituent | 2-Hydroxy-4-methylphenyl | 4-Bromophenyl with methoxybenzyl side chain |

| Biological Activity | Not explicitly reported in evidence | FPR1/FPR2 agonism; calcium mobilization, chemotaxis in neutrophils |

| Key Differences | Hydroxyl group enhances solubility | Bromine and methoxy groups increase lipophilicity |

Discussion: The pyridazinone core in these analogs confers distinct receptor selectivity (FPR1/FPR2) compared to phthalazinones. The bromophenyl and methoxybenzyl groups may enhance membrane permeability but reduce aqueous solubility relative to the hydroxy-methylphenyl group in the target compound .

Phthalazinedione Derivatives with Antimicrobial Activity

Example Compound: N-Hydrazinocarbonylmethyl-2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetamide .

| Feature | Target Compound | Phthalazinedione Analog |

|---|---|---|

| Core Structure | Phthalazinone | Phthalazinedione (4-oxo-3-phenyl-3,4-dihydro) |

| Acetamide Substituent | 2-Hydroxy-4-methylphenyl | Hydrazinocarbonylmethyl |

| Biological Activity | Undocumented in evidence | Cytotoxic, antibacterial, antifungal properties |

| Key Differences | Hydroxy-methylphenyl may improve metabolic stability | Hydrazinocarbonyl group introduces polar, reactive functionality |

Quinazoline Sulfonamide Derivatives (Anti-Cancer Agents)

Example Compound :

N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide .

| Feature | Target Compound | Quinazoline Sulfonamide |

|---|---|---|

| Core Structure | Phthalazinone | Quinazoline sulfonyl |

| Acetamide Substituent | 2-Hydroxy-4-methylphenyl | 4-Methoxyphenyl with pyrrolidinyl side chain |

| Biological Activity | Undocumented in evidence | Potent anti-cancer activity (HCT-1, MCF-7, PC-3) |

| Key Differences | Phthalazinone may target different kinases | Sulfonyl and pyrrolidinyl groups enhance kinase inhibition |

Discussion: The quinazoline sulfonamide core is associated with kinase inhibition (e.g., EGFR), while phthalazinones may act via alternative pathways. The methoxy group in the analog increases lipophilicity but may reduce solubility compared to the hydroxyl group in the target compound .

Chlorobenzyl-Substituted Phthalazinone Derivatives

Example Compound :

N-(4-chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide .

| Feature | Target Compound | Chlorobenzyl Analog |

|---|---|---|

| Core Structure | Phthalazinone (4-oxo-3H-phthalazin-1-yl) | Phthalazinone (1-oxo-4-phenyl) |

| Acetamide Substituent | 2-Hydroxy-4-methylphenyl | 4-Chlorobenzyl |

| Biological Activity | Undocumented in evidence | Not explicitly reported; likely cytotoxic |

| Key Differences | Hydroxy group improves solubility | Chlorine enhances electronegativity and binding affinity |

The hydroxy-methylphenyl group in the target compound offers a balance between hydrophilicity and receptor interactions .

Physicochemical and Pharmacokinetic Considerations

- Solubility : The hydroxy-methylphenyl group in the target compound likely confers higher aqueous solubility compared to halogenated (e.g., bromo, chloro) or methoxy-substituted analogs .

- Lipophilicity : Compounds with methoxybenzyl or chlorobenzyl groups exhibit increased logP values, enhancing membrane permeability but risking metabolic instability .

- Metabolic Stability : The hydroxy group may undergo glucuronidation, whereas halogenated analogs are more resistant to phase I metabolism but may accumulate in tissues .

Biological Activity

N-(2-hydroxy-4-methylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide, a compound with the molecular formula C17H15N3O3, has garnered attention for its potential biological activities. This article highlights its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure characterized by a phthalazine moiety linked to an acetamide group. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's biological interactions.

Biological Activity Overview

-

Antimicrobial Properties

- Studies have indicated that derivatives of phthalazine exhibit notable antimicrobial properties. For instance, phthalazine derivatives have been tested against various bacterial strains, demonstrating significant activity. In particular, compounds similar to this compound have shown promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 μM to 100 μM against pathogens such as Staphylococcus aureus and Escherichia coli .

-

Anticancer Activity

- The compound's potential as an anticancer agent has been explored in several studies. Research indicates that phthalazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, a series of N-substituted phthalazinones were synthesized and evaluated for their anticancer effects, showing enhanced cytotoxicity compared to their parent compounds . The mechanism often involves the disruption of cellular signaling pathways related to cell proliferation and survival.

-

Anti-inflammatory Effects

- Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, indicating a potential therapeutic application in inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Study: Anticancer Activity

In a study published in the Egyptian Journal of Chemistry, researchers synthesized various phthalazinone derivatives and assessed their cytotoxic effects on cancer cell lines. The study found that certain derivatives exhibited IC50 values below 10 µM, indicating potent anticancer activity compared to control groups .

Conclusions

This compound presents a diverse range of biological activities that warrant further investigation. Its antimicrobial efficacy against significant bacterial strains, coupled with promising anticancer and anti-inflammatory properties, positions it as a compound of interest for future pharmaceutical development.

Future Directions

Further research is necessary to elucidate the precise mechanisms underlying its biological activities. Additionally, structure-activity relationship (SAR) studies could enhance understanding of how modifications to its chemical structure may improve efficacy or reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.